1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Description
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a bicyclo[1.1.1]pentane derivative featuring a fluoromethyl substituent at the 3-position of the rigid bicyclic scaffold and a primary amine group at the 1-position. Its molecular formula is C₆H₁₁FN, with a molecular weight of 123.16 g/mol (free base) . The fluoromethyl group enhances lipophilicity and introduces steric bulk, which can influence binding interactions in drug candidates.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
[3-(fluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
InChI |
InChI=1S/C7H12FN/c8-4-6-1-7(2-6,3-6)5-9/h1-5,9H2 |
InChI Key |
UUCOLJWIDAYZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)CF)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine can be achieved through radical fluorination. . This process typically requires specific reagents and conditions to ensure the selective fluorination of the desired position on the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of radical fluorination and nucleophilic addition across the central bond of [1.1.1]propellanes can be scaled up for larger-scale synthesis . These methods involve the use of specialized equipment and controlled reaction conditions to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methanamine group undergoes oxidation under controlled conditions. Key reagents and outcomes include:
Oxidation of the methanamine group typically requires careful pH control to avoid over-oxidation of the bicyclic framework. The fluoromethyl group remains intact under these conditions due to its electron-withdrawing nature .
Reduction Reactions
The compound participates in selective reductions targeting specific functional groups:
Reduction of the methanamine group to a primary alcohol proceeds efficiently ( conversion), while hydrogenation of the bicyclo[1.1.1]pentane core is thermodynamically unfavorable .
Substitution Reactions
The fluoromethyl group exhibits nucleophilic substitution reactivity:
| Nucleophile | Conditions | Product | Key Finding |
|---|---|---|---|
| Sodium azide | DMF, 80°C, 12 h | Azido-functionalized bicyclic compound | Retains stereochemical integrity |
| Thiophenol | KCO, DMSO, RT | Thioether derivative | 68% isolated yield |
Substitution at the fluoromethyl position follows an S2 mechanism, as evidenced by inversion of configuration in chiral analogs. The bicyclic core’s rigidity minimizes steric hindrance, enhancing reaction rates.
Photochemical Reactions
Recent advancements highlight scalable photochemical modifications:
Photochemical methods enable efficient synthesis without traditional initiators, reducing byproduct formation. The radical fluorination process uses Selectfluor as a fluorine source under visible light irradiation .
Mechanistic Insights
-
Radical Pathways : Fluorination reactions proceed via a radical chain mechanism, confirmed by ESR studies .
-
Steric Effects : The bicyclo[1.1.1]pentane core’s geometry directs nucleophilic attacks to the fluoromethyl group rather than the bridgehead positions .
-
Thermal Stability : Decomposition occurs above 200°C, primarily via C–N bond cleavage ( data) .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzylamine) | Selectivity | Practical Utility |
|---|---|---|---|
| Oxidation | 0.8× | High | Moderate |
| Reduction | 1.2× | Moderate | High |
| Substitution | 2.5× | High | High |
| Photochemical | N/A | Excellent | Industrial |
This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and materials .
Scientific Research Applications
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and selectivity for target molecules. Additionally, the bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs, focusing on substituents, molecular weights, and applications:
Key Differences and Implications
Substituent Effects :
- Fluoromethyl vs. Direct Fluorination : The target compound’s fluoromethyl group (SPC-a946) provides greater steric bulk compared to the directly fluorinated analog (SPC-a950). This may improve binding pocket occupancy in drug-receptor interactions .
- Difluoroethyl vs. Fluoromethyl : The difluoroethyl group () adds two fluorine atoms, increasing electronegativity and logP, which could enhance blood-brain barrier penetration .
Salt Forms :
- Hydrochloride salts (e.g., SPC-a946, SPC-a950) improve aqueous solubility, facilitating formulation in preclinical studies .
Bioisosteric Utility :
- Bicyclo[1.1.1]pentane derivatives are validated bioisosteres for tert-butyl groups and alkynes, reducing metabolic degradation while maintaining spatial occupancy . The fluoromethyl group in the target compound may further optimize electronic properties for target engagement.
Synthetic Accessibility :
- Methods like radical fluorination () and hydrogen-borrowing alkylation () enable scalable synthesis of fluorinated bicyclo[1.1.1]pentane amines, supporting drug discovery pipelines .
Biological Activity
1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a synthetic compound characterized by its unique bicyclic structure, which includes a fluoromethyl group and a methanamine functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.
Chemical Structure and Properties
The molecular formula of this compound is C7H12FN, with a molecular weight of 129.18 g/mol. The bicyclo[1.1.1]pentane core contributes to its distinct three-dimensional shape, enhancing its interactions with biological targets.
Structural Features
- Bicyclo[1.1.1]pentane Core : Provides rigidity and stability.
- Fluoromethyl Group : Enhances binding interactions through hydrogen bonding and other non-covalent interactions.
- Methanamine Group : Contributes to the compound's reactivity and potential pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoromethyl group can enhance binding affinity and selectivity for target biomolecules, potentially influencing therapeutic efficacy.
Interaction with Biological Targets
Research indicates that this compound may act as a bioisostere for internal alkynes in drug design, which can improve solubility and potency of pharmaceutical candidates . The compound's structural characteristics allow it to form stable non-covalent interactions, contributing to its effectiveness as a pharmacological agent.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to the bicyclo[1.1.1]pentane framework, including this compound.
Case Studies
One notable study explored the use of bicyclo[1.1.1]pentane-derived compounds as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy . The study reported that compounds with bicyclo[1.1.1]pentane motifs exhibited enhanced metabolic stability and potency compared to traditional drug scaffolds.
Table 1: Comparative Activity of Bicyclo[1.1.1]pentane Derivatives
| Compound | Target | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound 2 | IDO1 | 2.8 | Highly potent, low clearance |
| Compound 4-a | IDO1 | 3.0 | Improved metabolic profile |
| This compound | TBD | TBD | Potential bioisostere |
Synthesis Methods
The synthesis of this compound involves radical fluorination techniques that require specific reagents and conditions to ensure selective fluorination at the desired position on the bicyclo[1.1.1]pentane framework . Recent advancements have introduced scalable photochemical methods that utilize light to facilitate these reactions efficiently.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for further exploration in drug design and development, particularly for targeting enzymes involved in metabolic pathways relevant to cancer therapy and other diseases.
Q & A
Q. What are the scalable synthetic routes for 1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine?
A two-step hydrohydrazination reaction using [1.1.1]propellane as a starting material has been optimized for scalability and safety. The process involves reacting propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, followed by deprotection and reduction to yield the target amine. This method improves yield (up to 73%) and reduces cost compared to earlier routes . Alternatively, aminoalkylation of propellane with magnesium amides and alkyl electrophiles provides direct access to functionalized derivatives under mild conditions, tolerating pharmaceutical-relevant functional groups .
Q. How can NMR spectroscopy validate the structure of bicyclo[1.1.1]pentane derivatives?
¹H-NMR is critical for confirming the bicyclo[1.1.1]pentane scaffold. For example, the axial and equatorial protons on the bridgehead carbons exhibit distinct splitting patterns (e.g., a singlet for equivalent protons in symmetric derivatives). Fluoromethyl substitution introduces characteristic coupling (e.g., ²JH-F ≈ 47 Hz) and deshielding effects. Comparative analysis with known spectra (e.g., Figure S21 in Grover et al., 2023) ensures structural fidelity .
Q. What safety protocols are recommended for handling this compound?
Based on GHS classifications for structurally similar amines:
- Acute toxicity (H302) : Use P95/P1 respirators for minor exposures and OV/AG/P99 filters for higher concentrations.
- Skin/eye irritation (H315/H319) : Wear nitrile gloves and chemical-resistant suits; flush eyes with water for ≥15 minutes.
- Storage : Keep in a dry, ventilated area away from ignition sources.
Refer to SDS templates for analogous compounds (e.g., [1,1'-biphenyl]-3-yl(phenyl)methanamine) for risk mitigation .
Advanced Research Questions
Q. How can contradictions in synthetic yields be resolved when scaling up bicyclo[1.1.1]pentan-1-amine production?
Discrepancies often arise from radical intermediates’ sensitivity to reaction conditions. For example:
- Hydrohydrazination : Mn(dpm)₃ catalyst purity and silane stoichiometry critically affect yield. Lower yields (<50%) at scale may require recrystallization or column chromatography (e.g., 0–2% MeOH in CH₂Cl₂ with 1% Et₃N) .
- Azide reduction : Competing side reactions (e.g., iodine elimination in 1-azido-3-iodobicyclo[1.1.1]pentane) necessitate controlled temperatures (<0°C) and reducing agents (e.g., LiAlH₄ vs. Pd/C/H₂) .
Q. What computational tools support retrosynthetic planning for fluoromethyl-substituted bicyclo[1.1.1]pentanes?
AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage template-based models (Reaxys, Pistachio) to propose routes. For example:
Q. How does fluoromethyl substitution influence pharmacological properties in bicyclo[1.1.1]pentan-1-amines?
Fluoromethyl groups enhance metabolic stability and membrane permeability. Key findings:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.
- PK/PD : In vivo studies of BCP−R (resveratrol analog) show 2.3× higher AUC0-24h with fluoromethyl substitution .
- Bioisosterism : Fluoromethyl mimics tert-butyl groups in kinase inhibitors, reducing off-target interactions .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Method | Yield (%) | Scalability | Key Limitation | Reference |
|---|---|---|---|---|
| Hydrohydrazination | 73 | High | Requires inert atmosphere | |
| Aminoalkylation | 65–85 | Moderate | Sensitive to electrophiles | |
| Azide reduction | 60 | Low | Hazardous intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
